1-(2-Oxopropyl)anthracene-9,10-dione
Description
Properties
CAS No. |
61994-46-5 |
|---|---|
Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-(2-oxopropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C17H12O3/c1-10(18)9-11-5-4-8-14-15(11)17(20)13-7-3-2-6-12(13)16(14)19/h2-8H,9H2,1H3 |
InChI Key |
JPDRAVYVMNMFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Oxopropyl)anthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions .
Industrial production methods for anthracene derivatives, including 1-(2-Oxopropyl)anthracene-9,10-dione, often involve large-scale Friedel-Crafts reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
1-(2-Oxopropyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction results in alcohols .
Scientific Research Applications
1-(2-Oxopropyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and as a model compound for studying photophysical properties.
Biology: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and assays.
Mechanism of Action
The mechanism of action of 1-(2-Oxopropyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of DNA replication and transcription, which is a key mechanism underlying its potential anticancer effects .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Substituents on anthraquinones significantly influence melting points, solubility, and spectral characteristics.
Key Observations :
- Polar Groups: Hydroxy and amino substituents (e.g., HAD, BHAD) increase polarity, enhancing solubility in polar solvents and enabling applications in polymer chemistry .
- Thermal Stability : Hydroxy-substituted derivatives (e.g., 1-hydroxy-2-(aryl) analogs) exhibit decomposition points between 148–210°C, influenced by substituent bulkiness .
- Spectral Shifts: Electron-donating groups like amino or hydroxyethylamino cause bathochromic shifts in UV-Vis spectra (e.g., BHAD at 636 nm vs. HAD at 502 nm) .
Reactivity Trends :
- Electrophilic Substitution: Electron-withdrawing groups (e.g., oxopropyl) activate the anthraquinone core for further substitution.
- Nucleophilic Attack: Amino and thiol groups facilitate reactions at the 1- and 4-positions due to resonance stabilization .
Functional Group Impact :
- 2-Oxopropyl Group : May enhance hydrolytic reactivity but lacks direct evidence of bioactivity in the literature.
- Amino vs. Thio Groups: Amino derivatives are more prevalent in biochemical studies, while thio analogs (e.g., 1-(4-chlorophenylthio)) show enzyme inhibitory effects .
Q & A
Q. What are the standard synthetic routes for 1-(2-Oxopropyl)anthracene-9,10-dione derivatives?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thioanthraquinone analogues can be synthesized by reacting 1,5-dichloroanthraquinone with thiols (e.g., dodecanethiol or 4-fluorothiophenol) under controlled conditions. Reaction parameters such as solvent choice (methanol, ethanol), temperature (room temperature to reflux), and stoichiometric ratios are critical for optimizing yields . Characterization via NMR, NMR, and HRESIMS ensures structural fidelity .
Q. How can solubility and stability be optimized for anthraquinone derivatives in aqueous systems?
Solubility can be modulated by introducing polar functional groups (e.g., hydroxyl, amino) or using counter-ion strategies. Evidence suggests that symmetry in molecular design and avoiding low-solubility polymorphs are key. For example, anthracene-9,10-diol derivatives exhibit enhanced stability due to increased π-electron conjugation (14 π-electrons vs. 12 in the parent compound), which can inform solubility optimization for 1-(2-Oxopropyl) derivatives .
Q. What spectroscopic techniques are essential for characterizing anthraquinone derivatives?
Key methods include:
- UV/Vis spectroscopy : To study electronic transitions and conjugation effects (e.g., absorption peaks between 250–450 nm for anthraquinones) .
- 2D NMR (HMBC, COSY) : For resolving complex spin systems and confirming substituent positions .
- IR spectroscopy : To identify functional groups like carbonyls (C=O stretching at ~1626 cm) and hydroxyls .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. For example, intramolecular hydrogen bonds (e.g., N–H···O, 2.586 Å) in 1,4-bis(ethylamino)anthracene-9,10-dione can alter NMR chemical shifts. Combining X-ray crystallography (e.g., monoclinic crystal system with space group C12/c1) with DFT calculations resolves such discrepancies by correlating experimental data with theoretical models .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in anthraquinone-based bioactive compounds?
- Enzyme inhibition assays : Measure IC values against targets like xanthine oxidase (XO). Derivatives with electron-withdrawing groups (e.g., cyano, bromo) on benzyl substituents show enhanced inhibition (IC < 1 µM) compared to allopurinol .
- Cellular cytotoxicity studies : Evaluate anticancer activity using MTT assays. Hydroxy-substituted derivatives (e.g., 1-hydroxy-2-phenylanthracene-9,10-dione) exhibit selectivity via intercalation or redox cycling mechanisms .
Q. How can reaction intermediates be stabilized during multi-step anthraquinone synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) using acetyl or benzyl groups to prevent side reactions .
- Low-temperature crystallization : For intermediates prone to oxidation, slow cooling of methanolic solutions yields stable single crystals suitable for X-ray analysis .
Data Contradiction and Reproducibility
Q. How should researchers address variability in biological activity across anthraquinone derivatives?
Variability often stems from differences in substituent electronic/steric profiles. For example:
- Electron-donating groups (e.g., methoxy) enhance π-π stacking with DNA, increasing cytotoxicity.
- Bulky substituents (e.g., tert-pentyl) reduce solubility but improve membrane permeability.
Systematic SAR studies with standardized assay protocols (e.g., fixed incubation times, cell lines) are critical for reproducibility .
Q. What strategies mitigate conflicting solubility data in different solvents?
- Polymorph screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms.
- Counter-ion variation : Replace chloride with triflate or tosylate to enhance aqueous solubility .
Methodological Innovations
Q. How can computational tools enhance anthraquinone derivative design?
Q. What advanced techniques are used for real-time reaction monitoring?
- In-situ FTIR : Track carbonyl reduction or hydroxylation during synthesis.
- HPLC-MS : Quantify intermediates and byproducts without isolation .
Safety and Handling
Q. What precautions are necessary for handling reactive anthraquinone intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
